molecular formula C37H72O5 B1243152 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol

1-Hexadecanoyl-2-octadecanoyl-sn-glycerol

カタログ番号 B1243152
分子量: 597 g/mol
InChIキー: ONCLVQFEAFTXMN-DHUJRADRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-hexadecanoyl-2-octadecanoyl-sn-glycerol is a diacylglycerol 34:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and octadecanoyl respectively. It is a 1,2-diacyl-sn-glycerol and a DG(18:0/16:0). It derives from a hexadecanoic acid and an octadecanoic acid.
DG(16:0/18:0/0:0)[iso2], also known as DAG(16:0/18:0) or diacylglycerol(16:0/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway. DG(16:0/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.

科学的研究の応用

Phospholipid Membrane Studies

1-Hexadecanoyl-2-octadecanoyl-sn-glycerol has been utilized in the study of phospholipid/cholesterol membranes. For instance, Thewalt and Cushley (1987) investigated the effects of n-alkanols on multilamellar dispersions of this compound, finding that n-alkanols modulate the gel to liquid crystalline phase transition in these dispersions, impacting phospholipid order parameters and phase transitions (Thewalt & Cushley, 1987).

Nutritional Therapy and Ether Lipid Metabolism

In the context of nutritional therapy, especially for congenital deficiencies in tissue ether glycerolipids, this compound and its derivatives have shown promising results. Das et al. (1992) reported that chronic feeding of batyl alcohol (a derivative) led to increased plasmalogens in erythrocytes of patients with congenital deficiencies in tissue ether glycerolipids (Das et al., 1992).

Micellar Concentration Studies

Kramp et al. (1984) explored the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including derivatives of this compound. They found comparable values for the critical micellar concentration among various derivatives, providing insights into their biological activities and physical properties (Kramp et al., 1984).

Glycerophosphonolipid Synthesis

Yamauchi et al. (1986) focused on the synthesis of glycerophosphonolipids containing aminoalkylphosphonic acids, including derivatives of this compound. Their work aimed to create lipase-stable liposomes, contributing significantly to the understanding of lipid biochemistry and potential pharmaceutical applications (Yamauchi et al., 1986).

Biological Evaluation in Medical Research

Dangate et al. (2009) conducted a chemoenzymatic synthesis of non-natural sulfo-glycolipids derived from this compound, testing their activity in antitumor promoters. This research underscores the potential of such compounds in the development of new therapeutics (Dangate et al., 2009).

特性

分子式

C37H72O5

分子量

597 g/mol

IUPAC名

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] octadecanoate

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1

InChIキー

ONCLVQFEAFTXMN-DHUJRADRSA-N

異性体SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

正規SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

物理的記述

Solid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。